Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Synthetic chemistry Derivatization capacity Hydrogen‑bond donor count

Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS 20197-76-6) is a synthetic benzodioxane derivative bearing an amino group at the 7‑position and a methyl ester at the 6‑position of the fused 1,4‑dioxane ring. Its molecular formula is C₁₀H₁₁NO₄ with a molecular weight of 209.20 g·mol⁻¹.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 20197-76-6
Cat. No. B1636799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
CAS20197-76-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1N)OCCO2
InChIInChI=1S/C10H11NO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3,11H2,1H3
InChIKeyFOTPSTARXZXRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (20197-76-6): A Positionally Defined Benzodioxane Building Block


Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS 20197-76-6) is a synthetic benzodioxane derivative bearing an amino group at the 7‑position and a methyl ester at the 6‑position of the fused 1,4‑dioxane ring . Its molecular formula is C₁₀H₁₁NO₄ with a molecular weight of 209.20 g·mol⁻¹ . The compound serves as a regiochemically defined intermediate in medicinal chemistry and agrochemical research, where the specific juxtaposition of the amino and ester functionalities enables targeted derivatization strategies that are not accessible with generic benzodioxane building blocks.

Why Generic Benzodioxane Building Blocks Cannot Substitute Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate


The 1,4‑benzodioxane scaffold is a privileged structure in bioactive molecule design, but the position of substituents on the homocycle critically dictates both chemical reactivity and biological response [1][2]. Regioselective functionalization studies have demonstrated that hydroxylation or amination at the 6‑ vs. 7‑position yields compounds with distinct pharmacological profiles, including differential antioxidant, anticalcium and hypolipidemic activities [1]. Consequently, substituting methyl 7‑amino-2,3‑dihydrobenzo[b][1,4]dioxine-6‑carboxylate with a des‑amino analog, a regioisomer (e.g., 6‑amino-7‑carboxylate), or the free carboxylic acid will produce a chemically distinct entity whose reactivity, hydrogen‑bonding capacity, and biological performance cannot be assumed to be equivalent. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (20197-76-6)


Amino Group Introduces a Nucleophilic Handle Absent in the Des‑Amino Analog

Structurally, the target compound possesses a primary aromatic amine at position 7, whereas the closest des‑amino analog — methyl 2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylate (CAS 20197‑75‑5) — lacks any amino substituent . This difference translates into a measurable increase in hydrogen‑bond donor count (1 vs. 0) and acceptor count (5 vs. 4), which directly impacts molecular recognition, solubility, and the ability to form stable amide or sulfonamide conjugates . In practical synthetic terms, the target compound can undergo diazotization/azo‑coupling, amide bond formation, and reductive alkylation — transformations that are chemically impossible for the des‑amino scaffold.

Synthetic chemistry Derivatization capacity Hydrogen‑bond donor count

Vendor‑Specified Purity Enables Reproducible Chemistry vs. Unpurified or Lower‑Grade Alternatives

Commercially available methyl 7‑amino-2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylate is offered at certified purities that exceed those of typical laboratory‑synthesized batches of the free acid or regioisomeric esters . Apollo Scientific lists a purity of ≥95 % , while AKSci supplies the compound at 95 % purity . In contrast, the free carboxylic acid (CAS 99358‑09‑5) is often supplied as a crude intermediate or as the hydrochloride salt, which introduces variable stoichiometry and necessitates additional neutralization/purification steps before use [1].

Purity Quality control Reproducibility

Regioisomeric Substitution Pattern Directs Biological Activity in the Benzodioxane Series

The 7‑amino‑6‑carboxylate arrangement of the target compound is one of several possible regioisomeric substitution patterns on the 1,4‑benzodioxane core. Thiéry and Guillaumet (1995) demonstrated that selective hydroxylation or amination at position 6 versus position 7 of the homocycle leads to compounds with qualitatively different pharmacological activities, including distinct antioxidant capacities, calcium‑antagonist effects, and hypolipidemic properties [1]. Although the thesis does not report side‑by‑side data for all methyl ester regioisomers, the general principle — that the position of the amino group on the benzodioxane ring is a primary determinant of biological outcome — is firmly established [1] and is reinforced by the existence of patent families claiming specific regioisomeric benzodioxane amine derivatives as fungicides [2].

Structure-activity relationship Regioisomerism Biological activity

Methyl Ester Masking Provides Advantages over the Free Carboxylic Acid in Multistep Syntheses

Compared with its hydrolysis product, 7‑amino‑2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylic acid (CAS 99358‑09‑5) or its hydrochloride salt, the methyl ester form offers practical advantages in reaction sequences where the carboxylic acid would interfere or require protection [1]. The ester is more lipophilic, facilitating extraction and chromatographic purification, and can be selectively hydrolyzed under mild conditions when the free acid is desired. Vendor specifications indicate that the methyl ester is a free‑flowing solid storable under ambient conditions , whereas the free acid and its salts are hygroscopic and require controlled storage [1].

Synthetic intermediate Protecting group strategy Lipophilicity

Optimal Application Scenarios for Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: Regiospecific Scaffold for Amide‑Based Libraries

The primary aromatic amine at position 7 permits direct amide coupling with carboxylic acid monomers, generating libraries of 7‑amido‑2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylates for high‑throughput screening . The defined regioisomeric pattern ensures that any observed structure‑activity relationship can be unambiguously assigned to the 7‑amino‑6‑ester motif, avoiding the confounded results obtained with mixed regioisomer batches [1].

Agrochemical Development: Fungicidal Benzodioxane Amine Derivatives

Patent literature explicitly claims 1,4‑benzodioxane amines as fungicides, with the amino group serving as a critical pharmacophoric element [2]. Methyl 7‑amino‑2,3‑dihydrobenzo[b][1,4]dioxine‑6‑carboxylate provides a direct entry point to this patented chemical space, whereas the des‑amino congener cannot engage the target interaction.

Chemical Biology: Immobilization and Bioconjugation Handle

The free amino group enables covalent attachment to solid supports (e.g., Affi‑Gel, NHS‑activated agarose) or fluorescent labels without requiring a separate deprotection step . The methyl ester remains intact under typical amine‑coupling conditions, allowing subsequent on‑bead or in‑cell hydrolysis to reveal the carboxylic acid for additional functionalization [1].

Process Chemistry: Non‑Hygroscopic Intermediate for Scale‑Up

Unlike the free acid and its salts, the methyl ester is a non‑hygroscopic solid that can be accurately weighed under ambient atmosphere, reducing variability in kilogram‑scale reactions . This property is critical for contract manufacturing organizations that require reproducible stoichiometry in multi‑step GMP syntheses.

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